ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride
Overview
Description
Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride is a chemical compound with the molecular formula C7H12ClN3O2 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Mechanism of Action
Mode of Action
Imidazole derivatives are known for their broad range of chemical and biological properties . They can interact with various targets, leading to different biochemical changes. More research is needed to elucidate the specific interactions of this compound with its targets .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The exact pathways and downstream effects would depend on the specific targets of the compound.
Result of Action
Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that the compound could have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Amino Group: The amino group at the 4-position can be introduced via nitration followed by reduction. Nitration of the imidazole ring can be achieved using nitric acid, and the resulting nitro compound can be reduced to the amino compound using hydrogenation or other reducing agents like tin(II) chloride.
Esterification: The carboxylate group is introduced through esterification. This can be done by reacting the carboxylic acid derivative of the imidazole with ethanol in the presence of a catalyst such as sulfuric acid.
Formation of the Hydrochloride Salt: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using similar steps but optimized for efficiency and yield. This includes the use of continuous flow reactors for the nitration and reduction steps, and large-scale esterification reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various derivatives, such as the corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Acyl chlorides or alkyl halides are typical reagents for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or secondary amines.
Substitution: Amides or alkylated imidazole derivatives.
Scientific Research Applications
Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition or receptor modulation.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme kinetics and protein-ligand interactions.
Industrial Applications: The compound is used in the production of agrochemicals and dyes.
Comparison with Similar Compounds
Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride can be compared with other imidazole derivatives such as:
Ethyl 4-amino-1H-imidazole-2-carboxylate: Lacks the methyl group at the 1-position, which can affect its binding affinity and specificity.
Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate: Has a methyl ester instead of an ethyl ester, which can influence its solubility and reactivity.
4-Amino-1-methyl-1H-imidazole-2-carboxylic acid: The free acid form, which can have different solubility and reactivity compared to the ester form.
The uniqueness of this compound lies in its specific functional groups that allow for versatile chemical modifications and interactions in various applications.
Properties
IUPAC Name |
ethyl 4-amino-1-methylimidazole-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-3-12-7(11)6-9-5(8)4-10(6)2;/h4H,3,8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRVNNMJJDJXPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CN1C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625127 | |
Record name | Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180258-46-2 | |
Record name | Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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